molecular formula C13H17N3OS2 B7021044 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-5-yl)acetamide

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B7021044
M. Wt: 295.4 g/mol
InChI Key: WELNVVNLHLBHQI-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-5-yl)acetamide is a synthetic organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring, which are known for their biological activity and are often found in pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of tert-butyl and methyl groups, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of tert-Butyl and Methyl Groups: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides, while the methyl group can be introduced using methyl halides.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the thiazole derivatives with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole rings or the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive thiazoles.

    Industry: Utilized in the development of agrochemicals or materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-5-yl)acetamide depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific biological pathways.

    Chemical Reactivity: The thiazole rings can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide: Lacks the additional thiazole ring.

    N-(4-methyl-1,3-thiazol-5-yl)acetamide: Lacks the tert-butyl group and the second thiazole ring.

Uniqueness

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-5-yl)acetamide is unique due to the presence of both tert-butyl and methyl groups, which can significantly influence its chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

IUPAC Name

2-(2-tert-butyl-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS2/c1-8-11(19-7-14-8)16-10(17)5-9-6-18-12(15-9)13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELNVVNLHLBHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)NC(=O)CC2=CSC(=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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